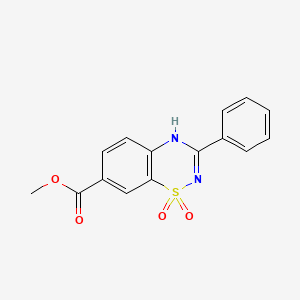

methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)11-7-8-12-13(9-11)22(19,20)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEGGQRVYXLWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Intramolecular Cyclization Method

This method involves the cyclization of a precursor molecule containing a sulfonyl group and an appropriate leaving group. The general steps are as follows:

Starting Material Preparation : Synthesize a compound containing a phenyl ring with a sulfonyl group attached to an appropriate side chain that can undergo cyclization.

Cyclization Reaction : Use a strong base such as potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMF or 1,4-dioxane to facilitate the intramolecular cyclization.

Esterification : If necessary, convert any carboxylic acid groups to methyl esters using methanol and an acid catalyst.

Oxidation Method

This approach involves the oxidation of a benzothiazine precursor to form the 1,1-dioxo derivative.

Benzothiazine Synthesis : Prepare the benzothiazine ring system through condensation reactions involving appropriate amines and thiol derivatives.

Oxidation Step : Use an oxidizing agent such as hydrogen peroxide or a peroxyacid to convert the benzothiazine to its 1,1-dioxo form.

Phenyl Group Introduction : Introduce the phenyl group via a suitable reaction such as a Friedel-Crafts acylation followed by reduction.

Halogenated Phenylsulfonyl Cyclization

This method involves the cyclization of a halogenated phenylsulfonyl derivative in the presence of a base.

Starting Material Preparation : Synthesize a halogenated phenylsulfonyl compound with an appropriate side chain for cyclization.

Cyclization Reaction : Use a strong base like silver nitrate or potassium carbonate in a solvent such as DMF to facilitate cyclization.

Phenyl Group Modification : Modify the phenyl ring as needed to introduce the desired substituents.

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Intramolecular Cyclization | Sulfonyl derivatives, strong bases | DMF or 1,4-dioxane, high temperature | 60-80% |

| Oxidation Method | Benzothiazine precursors, oxidizing agents | Hydrogen peroxide or peroxyacids, mild conditions | 50-70% |

| Halogenated Phenylsulfonyl Cyclization | Halogenated phenylsulfonyl compounds, strong bases | Silver nitrate or potassium carbonate, DMF | 70-90% |

Analyse Chemischer Reaktionen

methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine derivatives have shown promising therapeutic properties. Research indicates that these compounds can act as:

- Antimicrobial Agents: Studies have demonstrated the efficacy of benzothiadiazine derivatives against various bacterial strains, suggesting potential use in antibiotic development .

- Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines, making them candidates for further development as anticancer drugs. The mechanism often involves the induction of apoptosis in malignant cells .

Synthesis and Chemical Reactions

The synthesis of methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine involves several steps including acylation and cyclization reactions. These synthetic pathways are crucial for producing libraries of structurally diverse compounds for biological testing .

Table 1: Synthetic Pathways for Benzothiadiazine Derivatives

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Acylation | Sulfonyl chloride + Amidines | Reflux in THF |

| 2 | Cyclization | Copper(I) catalyst | Elevated temperature |

| 3 | Purification | Solvent evaporation | Room temperature |

Material Science

Due to their unique electronic properties, benzothiadiazines are being explored in material science for:

- Organic Photovoltaics: The compounds can be utilized in the development of organic solar cells due to their ability to absorb light and generate charge carriers effectively .

- Sensors: Their chemical reactivity can be harnessed in the design of sensors for detecting various environmental pollutants or biological markers .

Case Study 1: Antimicrobial Activity

A study published in Lett. Synth. React. evaluated the antimicrobial properties of various benzothiadiazine derivatives, including methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine. Results indicated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells .

Case Study 2: Anticancer Potential

Research conducted by the National Academy of Sciences highlighted the anticancer effects of benzothiadiazine derivatives on breast cancer cell lines. The study revealed that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, leading to its antihypertensive and antidiabetic effects . The compound may also interact with cellular receptors, modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate | Phenyl (3), Methyl carboxylate (7) | C₁₄H₁₀N₂O₄S | 302.31 | Carboxylate ester, Phenyl |

| Hydrochlorothiazide (6-Chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) | Chloro (6), Sulfonamide (7) | C₇H₈ClN₃O₄S₂ | 297.73 | Sulfonamide, Chlorine |

| Chlorothiazide | Chloro (6), Sulfonamide (7), Non-saturated core | C₇H₆ClN₃O₄S₂ | 295.72 | Sulfonamide, Chlorine |

Notes:

Electronic and Steric Effects

- Electronic Properties : The phenyl group in the target compound introduces electron-donating effects via resonance, contrasting with hydrochlorothiazide’s electron-withdrawing chlorine and sulfonamide groups. This difference could influence binding affinities to proteins or enzymes .

- Steric Effects : The bulkier phenyl group at position 3 may hinder interactions with narrow binding pockets, unlike hydrochlorothiazide’s smaller substituents .

Pharmacological and Chemical Implications

Physicochemical Properties

- Solubility : The methyl carboxylate in the target compound likely reduces aqueous solubility compared to hydrochlorothiazide’s sulfonamide, though ester hydrolysis could release a more soluble carboxylic acid .

- Stability : The 1,1-dioxo group in both compounds enhances stability, but the phenyl group may increase susceptibility to oxidative metabolism .

Research and Development Considerations

- Synthetic Utility : The target compound’s ester group makes it a versatile intermediate for further derivatization, such as hydrolysis to carboxylic acids or amide formation .

- Safety Profile : Unlike hydrochlorothiazide, which has well-documented safety data, the target compound lacks detailed toxicological information, necessitating further studies .

Biologische Aktivität

Methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate (CAS Number: 1210774-95-0) is a compound belonging to the class of benzothiadiazine dioxides. This article focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 316.33 g/mol. The compound features a benzothiadiazine core structure, characterized by a dioxo group and a carboxylate moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.33 g/mol |

| CAS Number | 1210774-95-0 |

Antimicrobial Properties

Research has indicated that benzothiadiazine derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various derivatives against Gram-positive and Gram-negative bacteria, suggesting that methyl 1,1-dioxo-3-phenyl derivatives could inhibit bacterial growth effectively due to their structural properties that enhance membrane permeability and disrupt cellular functions .

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated in multiple assays. The compound showed a notable ability to scavenge free radicals, which can be attributed to the presence of the dioxo group that stabilizes free radicals through electron donation .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines. Methyl 1,1-dioxo-3-phenyl derivatives were found to induce apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study published in Lettuce Science evaluated the antimicrobial effects of several benzothiadiazine derivatives. Methyl 1,1-dioxo-3-phenyl demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress models, methyl 1,1-dioxo-3-phenyl was tested for its ability to reduce oxidative damage in neuronal cells. Results showed that treatment with this compound significantly decreased markers of oxidative stress compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate, and how do reaction conditions influence yield?

- Methodology : Two primary synthetic routes are reported: (1) introducing substituents before forming the benzothiazine core using sulfonylation of anthranilic acids or methyl anthranilates, and (2) modifying pre-synthesized benzothiazine derivatives. The former is preferred due to challenges in regioselectivity during post-synthesis functionalization. Using methyl chlorosulfonyl acetate and sodium methylate in anhydrous methanol minimizes side reactions (e.g., transesterification). Yield optimization requires strict anhydrous conditions and temperature control (60–80°C). Typical yields range from 75–95% for route 1 versus <50% for route 2 due to isomer formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., C8—C7—C6 torsion angles). Critical for confirming regiochemistry in the benzothiazine core .

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1715 cm⁻¹, SO₂ at 1130–1330 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl ester protons at δ 3.92 ppm, aromatic protons at δ 6.37–8.40 ppm) .

Q. What role does X-ray crystallography play in resolving structural ambiguities in benzothiadiazine derivatives?

- Methodology : X-ray diffraction confirms the planarity of the benzothiazine ring, spatial orientation of substituents (e.g., phenyl groups at position 3), and intermolecular interactions (e.g., O—H···O hydrogen bonds). This data is essential for validating synthetic outcomes and guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzothiadiazine core be addressed?

- Methodology : Competing reaction pathways arise due to multiple reactive sites (e.g., hydroxyl groups, sulfonyl moieties). Strategies include:

- Directing groups : Temporarily introduce protective groups (e.g., methyl esters) to block undesired sites.

- Solvent control : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.

- Low-temperature reactions : Reduce kinetic competition between pathways. Post-reaction analysis via HPLC or TLC is critical to monitor selectivity .

Q. What are the best practices for resolving isomeric mixtures formed during benzothiadiazine synthesis?

- Methodology : Isomers (e.g., positional or stereoisomers) require chromatographic separation (e.g., silica gel column with ethyl acetate/hexane gradients) followed by crystallographic validation. Recrystallization in ethanol/water mixtures improves purity. Computational tools (e.g., DFT calculations) can predict isomer stability and guide separation protocols .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) simulations model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting sulfonylation or alkylation outcomes. Pair these with experimental validation using kinetic studies .

Q. How should researchers design experiments to assess the biological activity of benzothiadiazine derivatives?

- Methodology :

- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or cell-based models (e.g., cancer cell lines). Prioritize derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) at position 7, as these enhance bioactivity .

- SAR studies : Correlate crystallographic data (e.g., substituent spatial orientation) with activity profiles. For example, planar phenyl groups at position 3 improve binding to hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of benzothiadiazine derivatives under basic conditions be reconciled?

- Methodology : Stability varies with substituent electronics. For example, electron-deficient derivatives (e.g., nitro-substituted) resist hydrolysis, while electron-rich analogs degrade in basic media. Validate via controlled degradation studies (pH 7–12, 25–50°C) monitored by HPLC. Cross-reference crystallographic data to identify steric or electronic stabilizing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.